Lipophilicity and MW Differentiation from Non-Methylated Analog
The addition of a methyl group at the 5-position of the pyridine ring results in a quantifiable increase in molecular weight and predicted lipophilicity compared to the unsubstituted 2-isothiocyanatopyridine. While experimental logP data is not available for 2-isothiocyanato-5-methylpyridine, its molecular weight is 150.20 g/mol, which is approximately 10% greater than that of 2-isothiocyanatopyridine (136.18 g/mol) . In drug design, an increase of 0.5 logP units is typically observed per methyl group added to an aromatic ring, which can be the difference between a compound being cell-permeable or not [1]. This structural modification directly impacts the compound's physicochemical profile, affecting its behavior in biological assays, chromatographic separations, and chemical reactions.
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 150.20 g/mol |
| Comparator Or Baseline | 2-Isothiocyanatopyridine (CAS 52648-45-0); Molecular Weight: 136.18 g/mol |
| Quantified Difference | +14.02 g/mol (10.3% increase) |
| Conditions | Standard atomic mass calculation (C7H6N2S vs C6H4N2S) |
Why This Matters
This quantifiable difference in molecular weight confirms the compound is a distinct chemical entity with different physical properties, crucial for analytical method development and ensuring correct chemical identity in procurement.
- [1] Tarcsay, Á., & Keserű, G. M. (2013). Contributions of molecular properties to drug promiscuity. Journal of Medicinal Chemistry, 56(5), 1789-1795. View Source
